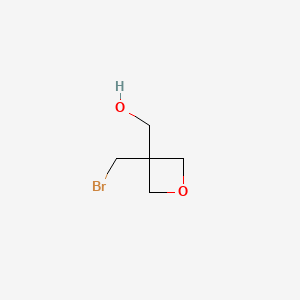

(3-(Bromomethyl)oxetan-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(bromomethyl)oxetan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESXZSLSTRITGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945295 | |

| Record name | 3-(Bromomethyl)-3-oxetanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22633-44-9 | |

| Record name | 3-(Bromomethyl)-3-oxetanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(bromomethyl)oxetan-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol from a Diol Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol, a valuable building block in medicinal chemistry, from a diol precursor. The core of this synthesis relies on an intramolecular Williamson ether synthesis, a robust and widely applicable method for the formation of cyclic ethers. This document details the experimental protocols, presents key data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication in a laboratory setting.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant attention in drug discovery and development. Their unique physicochemical properties, such as improved metabolic stability, reduced lipophilicity, and the ability to act as a carbonyl or gem-dimethyl isostere, make them attractive motifs for incorporation into therapeutic candidates. The strained four-membered ring of oxetane also serves as a strong hydrogen bond acceptor, which can enhance the solubility of a molecule without compromising its metabolic stability[1]. The title compound, this compound, is a bifunctional molecule featuring both a nucleophilic hydroxyl group and an electrophilic bromomethyl group, making it a versatile intermediate for further chemical elaboration.

The synthesis of this key oxetane derivative is efficiently achieved through the cyclization of a readily accessible diol precursor, 2,2-bis(bromomethyl)propane-1,3-diol. This process exemplifies a classic intramolecular Williamson ether synthesis, where a deprotonated hydroxyl group displaces an intramolecular halide to form the strained oxetane ring.

Reaction Pathway

The synthesis proceeds via a one-step intramolecular nucleophilic substitution reaction. The diol, 2,2-bis(bromomethyl)propane-1,3-diol, is treated with a base to selectively deprotonate one of the hydroxyl groups, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking one of the electrophilic carbons bearing a bromine atom and displacing the bromide ion to form the cyclic ether.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Two effective protocols for the synthesis of this compound via intramolecular Williamson ether synthesis are presented below. The first utilizes sodium ethoxide in ethanol, while the second employs sodium hydride in tetrahydrofuran, a common alternative for achieving anhydrous conditions.

Protocol 1: Synthesis using Sodium Ethoxide in Ethanol[1]

Materials:

-

2,2-bis(bromomethyl)propane-1,3-diol

-

Sodium metal

-

Absolute Ethanol

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a condenser and a magnetic stirrer, carefully add sodium metal to absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2,2-bis(bromomethyl)propane-1,3-diol.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, neutralize the mixture with a suitable acid (e.g., dilute HCl). Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis using Sodium Hydride in Tetrahydrofuran (Adapted from a similar synthesis[2])

Materials:

-

2,2-bis(bromomethyl)propane-1,3-diol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil and a stir bar.

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry.

-

Addition of Starting Material: Dissolve 2,2-bis(bromomethyl)propane-1,3-diol (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent. Shake the funnel and allow the layers to separate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₉BrO₂ | [1] |

| Molecular Weight | 181.03 g/mol | [1] |

| Appearance | Not specified | |

| Yield | Not specified | |

| Infrared (IR) ν (cm⁻¹) | 3360 (broad, -OH) | [1] |

| ¹H NMR (CDCl₃) δ (ppm) | 2.6 (bs, 1H, OH), 3.70 (s, 2H, CH₂Br), 4.00 (s, 2H, CH₂OH), 4.45 (s, 4H, oxetane ring) | [1] |

| Mass Spectrum (m/z) | 182 (M⁺+1) | [1] |

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound from the diol precursor 2,2-bis(bromomethyl)propane-1,3-diol via an intramolecular Williamson ether synthesis. The provided experimental protocols and characterization data serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the synthesis of this versatile oxetane-containing building block for the development of novel therapeutic agents. The straightforward nature of this cyclization makes it an attractive route for accessing this and other substituted oxetanes.

References

An In-depth Technical Guide to (3-(Bromomethyl)oxetan-3-yl)methanol: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

(3-(Bromomethyl)oxetan-3-yl)methanol is a key organic synthesis intermediate, particularly valuable in the fields of drug discovery and pesticide development.[1] Its unique strained four-membered oxetane ring imparts special reactivity, making it a versatile building block for complex molecular architectures.[1][2][3] This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols.

Core Chemical Properties

This compound is a liquid at room temperature with a perceptible odor.[4] A summary of its key chemical and physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO₂ | [5] |

| Molecular Weight | 181.03 g/mol | [5] |

| CAS Number | 22633-44-9 | [5] |

| Appearance | Liquid | [4] |

| Boiling Point | 242 °C | [1] |

| Density | 1.598 g/cm³ | [1][4] |

| Refractive Index | 1.5130 to 1.5170 | [1] |

| Flash Point | 100 °C (212 °F) | [1] |

| Vapor Pressure | 0.00582 mmHg at 25 °C | [1] |

Spectroscopic Data

The structural confirmation of this compound is supported by the following spectroscopic data:

| Spectrum | Data |

| IR (neat) | 3360 cm⁻¹ (broad, -OH) |

| ¹H NMR (CDCl₃/TMS) | δ 2.6 (bs, 1H, OH), 3.70 (s, 2H, CH₂Br), 4.00 (s, 2H, CH₂OH), 4.45 (s, 4H, oxetane ring) |

| Mass Spectrum (Q+1 mode) | m/z 182 (M⁺+1) |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the hydroxyl and bromomethyl functional groups, as well as the strained oxetane ring. The oxetane moiety is a valuable pharmacophore in medicinal chemistry as it can act as a hydrogen bond acceptor, potentially improving the solubility and metabolic stability of drug candidates.[6]

A primary application of this compound is as a precursor for the synthesis of 3,3-disubstituted oxetanes. For instance, it readily undergoes Williamson ether synthesis with various phenols in the presence of a mild base like potassium carbonate to yield (3-(aryloxymethyl)oxetan-3-yl)methanols.[6]

The general reaction scheme is as follows:

Figure 1: Williamson Ether Synthesis with Phenols.

The resulting products can be further functionalized. For example, the primary alcohol can be oxidized to a carboxylic acid using potassium permanganate.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of a base.[6]

Materials:

-

2,2-bis(bromomethyl)propane-1,3-diol

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Dissolve 2,2-bis(bromomethyl)propane-1,3-diol in ethanol.

-

Add sodium ethoxide to the solution at room temperature.

-

Stir the reaction mixture until completion (monitoring by TLC is recommended).

-

Work up the reaction mixture to isolate the crude product.

-

Purify the product, for example, by distillation or column chromatography.

The following diagram illustrates the workflow for a typical intramolecular Williamson ether synthesis to form an oxetane ring, which is analogous to the synthesis of the title compound.

Figure 2: General Workflow for Oxetane Synthesis.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] It is classified as corrosive and an irritant.[1][5]

GHS Hazard Statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[5]

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1] Store in a refrigerator.

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel oxetane-containing compounds. Its utility in medicinal chemistry is of particular note, where the incorporation of the oxetane motif can lead to improved physicochemical properties of drug candidates. A thorough understanding of its chemical properties, reactivity, and safe handling is crucial for its effective application in research and development.

References

(3-(Bromomethyl)oxetan-3-yl)methanol CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol, a valuable building block in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

This compound, with the CAS number 22633-44-9 , is a colorless liquid at room temperature. It is recognized as a significant intermediate in the synthesis of pharmaceuticals and pesticides due to its unique oxetane ring structure, which imparts special reactivity.

| Property | Value | Reference |

| CAS Number | 22633-44-9 | [1][2][3][4] |

| Molecular Formula | C₅H₉BrO₂ | [2][3] |

| Molecular Weight | 181.03 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 149-150 °C | |

| Density | 1.489 g/mL | |

| Melting Point | -62 °C | |

| InChI | InChI=1S/C5H9BrO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 | [2][3] |

| InChIKey | SESXZSLSTRITGO-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1C(CO1)(CO)CBr | [2] |

Spectral Data

Detailed spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are available through various chemical databases. While specific peak data is not publicly disseminated in all search results, platforms like PubChem and ChemicalBook provide access to the spectral prints.[1][2][5]

-

¹H NMR and ¹³C NMR: ¹H and ¹³C NMR spectra are available on ChemicalBook.[5] These are essential for confirming the structural integrity of the molecule.

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is accessible on PubChem and SpectraBase.[1][2] This spectrum is useful for identifying the functional groups present in the molecule, particularly the hydroxyl (-OH) group.

-

Mass Spectrometry (MS): GC-MS data can be found on PubChem.[1][2] This data is critical for determining the molecular weight and fragmentation pattern of the compound.

Experimental Protocols

Synthesis of this compound

A multi-step synthesis for this compound has been outlined, starting from propylene glycol. While detailed reaction conditions are not provided in the source, the described sequence is as follows:

-

Formation of Propylene Glycol Hydrochloride: Propylene glycol is reacted with hydrochloric acid.

-

Bromination: The resulting propylene glycol hydrochloride is treated with potassium bromide to yield 3-bromopropanediol.

-

Hydrolysis: 3-bromopropanediol is reacted with sodium hydroxide to produce 3-bromopropanol.

-

Etherification: 3-Bromopropanol is reacted with diethyl ether in the presence of copper iodide to form 3-bromomethyl-3-hydroxypropyl ether.

-

Cyclization: The final cyclization to this compound is achieved by reacting 3-bromomethyl-3-hydroxypropyl ether with sodium hydroxide.

A detailed experimental protocol for a structurally related compound, 3-(bromomethyl)oxetane, from 3-bromo-2-(bromomethyl)propan-1-ol via an intramolecular Williamson ether synthesis is available and can be adapted.[6] This procedure involves the deprotonation of the hydroxyl group with a strong base like sodium hydride, followed by an intramolecular nucleophilic substitution to form the oxetane ring.[6]

Mandatory Visualizations

Logical Workflow for Compound Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

Hypothetical Signaling Pathway Involvement

References

- 1. Compound 529264: [3-(Bromomethyl)oxetan-3-yl]methanol - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 2. [3-(Bromomethyl)oxetan-3-yl]methanol | C5H9BrO2 | CID 529264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3-Bromomethyl-3-oxetanemethanol(22633-44-9) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Ring Formation of (3-(Bromomethyl)oxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3-(bromomethyl)oxetan-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The oxetane ring, a strained four-membered cyclic ether, is of significant interest due to its unique physicochemical properties, including improved metabolic stability and reduced lipophilicity, making it a desirable motif in novel therapeutics.[1] This document details the core mechanism of ring formation, provides detailed experimental protocols, and presents key quantitative data.

Core Mechanism: Intramolecular Williamson Ether Synthesis

The formation of the oxetane ring in this compound is achieved through an intramolecular Williamson ether synthesis.[1] This robust and widely utilized method for ether formation involves the cyclization of a halo-alcohol precursor. In this specific synthesis, the starting material is 2,2-bis(bromomethyl)propane-1,3-diol.

The reaction proceeds via a two-step mechanism:

-

Deprotonation: A strong base is used to deprotonate one of the hydroxyl groups of the diol, forming a nucleophilic alkoxide intermediate.

-

Intramolecular SN2 Attack: The newly formed alkoxide then undergoes an intramolecular nucleophilic substitution (SN2) reaction, attacking the carbon atom bearing one of the bromine atoms. This backside attack displaces the bromide ion as a leaving group, resulting in the formation of the strained four-membered oxetane ring.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor, 2,2-bis(bromomethyl)propane-1,3-diol, and its subsequent cyclization to this compound.

Synthesis of 2,2-bis(bromomethyl)propane-1,3-diol

Method 1: From Pentaerythritol using HBr and H₂SO₄

-

Reaction Setup: In a 250 mL three-neck flask equipped with a stirrer, add pentaerythritol (10 g, 0.073 mol) and 50 mL of 40% hydrobromic acid (HBr).

-

Addition of Acid: Slowly add 7 mL of sulfuric acid (H₂SO₄) from a pressure-equalizing funnel while stirring.

-

Reaction: Heat the mixture to reflux at 115°C for approximately 2 hours. Following this, add 5.0 mL of acetic acid (HOAc) and continue to reflux for an additional 25 hours.

-

Workup and Purification: After cooling, remove the bulk of the liquid via vacuum distillation. The resulting crude product can be recrystallized multiple times from a mixture of water and ethanol (1:20 v/v), followed by filtration and vacuum drying to yield pure 2,2-bis(bromomethyl)propane-1,3-diol as a white, powdery solid. A yield of 66.8% has been reported for this method.[2]

Ring Formation of this compound

This protocol outlines the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol to form the target oxetane.

-

Materials:

-

2,2-bis(bromomethyl)propane-1,3-diol

-

Sodium ethoxide

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

Reaction Setup: The synthesis is initiated by the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide in ethanol at room temperature.[3]

-

Workup: After the reaction is complete, the mixture is concentrated under reduced pressure.

-

Extraction: The residue is then taken up in a suitable organic solvent, such as ethyl acetate, and washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated using a rotary evaporator.[3]

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.[3]

-

Data Presentation

The following table summarizes the key physicochemical and spectroscopic data for the starting material and the final product.

| Compound | 2,2-bis(bromomethyl)propane-1,3-diol | This compound |

| Molecular Formula | C₅H₁₀Br₂O₂ | C₅H₉BrO₂ |

| Molecular Weight | 261.94 g/mol | 181.03 g/mol |

| Appearance | Off-white powder | Liquid |

| ¹H NMR (CDCl₃, TMS) | Not specified in detail | δ 2.6 (bs, 1H, -OH), 3.70 (s, 2H, -CH₂Br), 4.00 (s, 2H, -CH₂OH), 4.45 (s, 4H, oxetane ring protons)[3] |

| IR (neat) | Not specified in detail | 3360 cm⁻¹ (broad, -OH)[3] |

| Mass Spectrum (Q+1 mode) | Not specified in detail | m/z 182 (M+H)⁺[3] |

Visualizations

The following diagrams illustrate the chemical pathways and workflows described in this guide.

References

The Solubility Profile of (3-(Bromomethyl)oxetan-3-yl)methanol: A Technical Guide for Drug Development Professionals

Introduction

(3-(Bromomethyl)oxetan-3-yl)methanol is a key building block in modern medicinal chemistry, prized for its unique structural and physicochemical properties. The incorporation of the oxetane ring, a four-membered cyclic ether, into drug candidates has been shown to offer significant advantages, including improved metabolic stability, enhanced aqueous solubility, and modulation of lipophilicity.[1][2][3][4][5] This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, alongside detailed experimental protocols for solubility determination. This information is critical for researchers and scientists in drug development to effectively utilize this versatile compound in synthesis, formulation, and screening cascades.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO₂ | PubChem |

| Molecular Weight | 181.03 g/mol | PubChem |

| Appearance | Liquid | Various Suppliers |

| Boiling Point | 150 °C at 13 mmHg | Aladdin Scientific |

| CAS Number | 22633-44-9 | PubChem |

Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Methanol | High | Polar protic solvent, capable of hydrogen bonding with the hydroxyl group. |

| Ethanol | High | Similar to methanol, a polar protic solvent that can engage in hydrogen bonding. |

| Isopropanol | Moderate to High | Polar protic solvent, though slightly less polar than methanol and ethanol. |

| Acetone | High | Polar aprotic solvent, capable of dipole-dipole interactions. |

| Ethyl Acetate | Moderate | Moderately polar solvent. |

| Dichloromethane | High | Polar aprotic solvent, effective at dissolving a wide range of organic compounds. |

| Chloroform | High | Similar to dichloromethane, a polar aprotic solvent. |

| Tetrahydrofuran (THF) | High | Polar aprotic ether, structurally similar to the oxetane ring. |

| Dimethylformamide (DMF) | High | Highly polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, known for its excellent solvating power. |

| Hexane | Low | Non-polar solvent, unlikely to effectively solvate the polar functional groups. |

| Toluene | Low to Moderate | Aromatic, non-polar solvent. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol can be employed. This method is based on the isothermal shake-flask method, a reliable technique for determining the solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let any undissolved solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a specified time (e.g., 15 minutes at 5000 rpm).

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the compound in the diluted samples from the saturated solutions.

-

Calculate the solubility of this compound in each organic solvent, typically expressed in units such as mg/mL or mol/L.

-

The Role of Oxetanes in Drug Discovery: A Workflow for Improving Physicochemical Properties

The incorporation of an oxetane moiety is a common strategy in medicinal chemistry to enhance the drug-like properties of a lead compound. Oxetanes can act as bioisosteres for less favorable functional groups, such as gem-dimethyl or carbonyl groups, leading to improved solubility, metabolic stability, and target engagement.[1][4][5] The following diagram illustrates a typical workflow in a drug discovery program where an oxetane-containing building block like this compound could be utilized.

Caption: A generalized workflow illustrating the use of oxetane bioisosteres in drug discovery to enhance lead compound properties.

Signaling Pathway Modulation through Oxetane-Containing Inhibitors

In many signaling pathways relevant to disease, small molecule inhibitors are designed to bind to specific protein targets, such as kinases. The physicochemical properties of these inhibitors are paramount for their efficacy. The inclusion of an oxetane can improve aqueous solubility, ensuring better bioavailability and target engagement in the cellular environment.

Caption: Diagram showing how an oxetane-containing inhibitor can modulate a signaling pathway by blocking a kinase, with its improved solubility enhancing its effectiveness.

This compound is a valuable reagent for the synthesis of novel drug candidates. While quantitative solubility data is not widely published, its structural features suggest good solubility in a range of polar organic solvents. The provided experimental protocol offers a reliable method for determining its precise solubility in solvents relevant to specific research needs. The strategic incorporation of the oxetane moiety, facilitated by building blocks like this compound, continues to be a powerful approach for optimizing the physicochemical properties of therapeutic agents, ultimately contributing to the development of safer and more effective medicines.

References

commercial availability and purity of (3-(Bromomethyl)oxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Bromomethyl)oxetan-3-yl)methanol is a key building block in medicinal chemistry and drug discovery, valued for its unique strained four-membered oxetane ring. This motif can impart desirable physicochemical properties to lead compounds, including improved solubility, metabolic stability, and conformational rigidity. This technical guide provides a comprehensive overview of the commercial availability, purity, and synthesis of this compound, intended to support researchers in its effective procurement and application.

Commercial Availability and Suppliers

This compound is readily available from several chemical suppliers. The typical purity levels range from 90% to 95%. Below is a summary of offerings from prominent vendors.

Table 1: Commercial Availability of this compound

| Supplier | Product Code | Purity | Available Quantities |

| Sigma-Aldrich | SY3371476733 | 95% | 1 g, 5 g, 10 g |

| Fluorochem | F067863 | 90% | 5 g, 10 g, 25 g, 100 g, 500 g, 1 kg |

| Thermo Fisher Scientific | H26435 | 95% | 500 mg |

| Laibo Chem | - | 90% | 250 mg, 5 g |

Note: Pricing and stock availability are subject to change. Please refer to the suppliers' websites for the most current information.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is provided below. This data is crucial for its characterization and use in synthetic protocols.

Table 2: Physicochemical and Spectral Properties

| Property | Value | Source |

| CAS Number | 22633-44-9 | [1] |

| Molecular Formula | C5H9BrO2 | [1] |

| Molecular Weight | 181.03 g/mol | [2] |

| Appearance | Liquid | [1][3] |

| Relative Density | 1.598 | [1] |

| ¹H NMR (CDCl₃/TMS) | δ 2.6 (bs, 1H, OH), 3.70 (s, 2H, CH₂Br), 4.00 (s, 2H, CH₂OH), 4.45 (s, 4H, oxetane ring) | [4] |

| Mass Spectrum (Q+1 mode) | m/z 182 (M+ +1) | [4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol.[4]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Methodology:

The synthesis is achieved through the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol at room temperature.[4] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques such as extraction and column chromatography.

Purity Analysis

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods. While specific, detailed protocols from suppliers are often proprietary, a general approach is outlined below.

Workflow for Purity Assessment:

References

Spectroscopic Characterization of (3-(Bromomethyl)oxetan-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound (3-(Bromomethyl)oxetan-3-yl)methanol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed spectroscopic data and experimental methodologies.

Compound Identification

| IUPAC Name | This compound |

| Synonyms | 3-Bromomethyl-3-oxetanemethanol, [3-(Bromomethyl)-3-oxetanyl]methanol |

| CAS Number | 22633-44-9 |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol |

| Chemical Structure | |

|

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, organized for clarity and comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 4.45 | Singlet | 4H | Oxetane ring protons (-CH₂-O-CH₂-) |

| 4.00 | Singlet | 2H | Methylene protons of the hydroxymethyl group (-CH₂OH) |

| 3.70 | Singlet | 2H | Methylene protons of the bromomethyl group (-CH₂Br) |

| 2.6 | Broad Singlet | 1H | Hydroxyl proton (-OH) |

Solvent: CDCl₃, Reference: TMS

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Despite a thorough search of available scientific databases, experimental ¹³C NMR data for this compound could not be located. For structurally similar oxetane derivatives, the quaternary carbon of the oxetane ring typically appears in the range of 40-50 ppm, the oxetane methylene carbons (-CH₂-O-) around 75-85 ppm, the hydroxymethyl carbon (-CH₂OH) in the range of 60-70 ppm, and the bromomethyl carbon (-CH₂Br) around 35-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Medium, Broad | O-H stretching vibration of the hydroxyl group |

Sample Preparation: Neat

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Abundance | Assignment |

| 182 | [M+H]⁺ | Molecular ion peak corresponding to a molecular mass of 181[1] |

Ionization Mode: Q+1 mode[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (General):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FTIR spectrometer are clean.

-

Place a small drop of neat this compound directly onto the ATR crystal or between two salt plates to form a thin film.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty accessory should be collected prior to sample analysis.

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak.

-

Identify any significant fragment ions and propose their structures based on the fragmentation pattern.

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Safe Handling of (3-(Bromomethyl)oxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (3-(Bromomethyl)oxetan-3-yl)methanol, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these protocols is critical for ensuring laboratory safety and minimizing risk.

Chemical and Physical Properties

This compound is a colorless liquid with a perceptible odor.[1] It is an important organic synthesis intermediate due to the unique reactivity conferred by its strained oxetane ring.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 22633-44-9 | [1][3][4] |

| Molecular Formula | C5H9BrO2 | [1][3] |

| Molecular Weight | 181.03 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 242 °C | [2] |

| Density | 1.598 g/mL | [1][2] |

| Flash Point | 100 °C (212 °F) | [2] |

| Refractive Index | 1.5130 to 1.5170 | [2] |

| Vapor Pressure | 0.00582 mmHg at 25°C | [2] |

| Purity | Typically >90% | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1][3] It is also irritating to the respiratory system.[2][3]

GHS Hazard Pictograms:

| Pictogram | Hazard Class |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Corrosion |

|

| Harmful/Irritant[5] |

|

| Health Hazard[5] |

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[3]

Signal Word: Danger[1]

Toxicological Information and Signaling Pathways

The primary mechanism of toxicity for alkylating agents involves the alkylation of DNA, which can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death). This process is particularly effective against rapidly dividing cells.

Below is a diagram illustrating the potential signaling pathway for toxicity induced by this compound.

Caption: Postulated toxicity pathway for this compound.

Experimental Protocols: Safe Handling and Use in Synthesis

The following section details a representative experimental protocol for a Williamson ether synthesis using this compound, with integrated safety precautions at each step.

Reaction Scheme:

This compound + Phenol → (3-(Phenoxymethyl)oxetan-3-yl)methanol

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes that could cause severe eye damage.[6] |

| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect for any signs of degradation before use. - Lab Coat: A flame-resistant lab coat should be worn. | To prevent skin contact, which could lead to severe burns.[6] |

| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. | To prevent inhalation of potentially harmful vapors.[6] |

Experimental Workflow for Williamson Ether Synthesis

This protocol outlines the synthesis of (3-(phenoxymethyl)oxetan-3-yl)methanol.

Caption: Experimental workflow for the synthesis of (3-(phenoxymethyl)oxetan-3-yl)methanol.

Detailed Procedure:

-

Reagent Preparation (in a chemical fume hood):

-

Wear all required PPE.

-

Weigh the required amounts of this compound, phenol, and potassium carbonate (K2CO3). Safety Note: this compound is corrosive and a skin irritant; handle with care. Phenol is toxic and corrosive. Potassium carbonate is an irritant.

-

Measure the required volume of acetone. Safety Note: Acetone is a flammable liquid.

-

-

Reaction Setup (in a chemical fume hood):

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, phenol, potassium carbonate, and acetone.

-

Stir the reaction mixture at room temperature.

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, filter the mixture to remove the solid potassium carbonate.

-

Wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure (3-(phenoxymethyl)oxetan-3-yl)methanol.

-

Emergency Procedures

First Aid Measures

| Exposure | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[6] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6] |

Spill and Leak Procedures

-

Minor Spill:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Major Spill:

-

Evacuate the laboratory and alert others.

-

Close the laboratory doors and prevent entry.

-

Contact your institution's emergency response team immediately.

-

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep away from heat, sparks, and open flames.

Disposal: Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain.

Logical Relationships in Safety and Handling

The following diagram illustrates the logical flow of safety considerations when working with this compound.

Caption: Logical workflow for the safe handling of this compound.

This guide is intended for use by trained professionals and should be supplemented with institution-specific safety protocols. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.

References

The Oxetane Ring: A Strained Scaffold Driving Reactivity in Drug Discovery Intermediates

An In-depth Technical Guide on the Role of Ring Strain in the Reactivity of (3-(Bromomethyl)oxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The four-membered oxetane ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to imbue drug candidates with improved physicochemical properties such as solubility and metabolic stability.[1][2] This is largely attributed to its nature as a compact, polar, and three-dimensional structural motif.[3] The inherent ring strain of the oxetane, a consequence of distorted bond angles, is a key determinant of its chemical reactivity. This guide provides a comprehensive analysis of the role of this ring strain in the reactivity of a key building block, this compound. By examining the interplay between the strained oxetane ring and the reactive bromomethyl group, we aim to provide a deeper understanding of the chemical behavior of this versatile intermediate, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Energetic Landscape: Quantifying Oxetane Ring Strain

The reactivity of cyclic compounds is often directly related to the degree of ring strain they possess. This strain arises from the deviation of bond angles from their ideal values (angle strain) and eclipsing interactions between adjacent substituents (torsional strain). The oxetane ring, a four-membered heterocycle, possesses a significant amount of ring strain, making it more reactive than its larger five- and six-membered counterparts like tetrahydrofuran (THF).[4]

| Ring System | Strain Energy (kcal/mol) | Strain Energy (kJ/mol) | Key Features |

| Oxetane | ~25.6 | ~107 | The presence of the oxygen atom influences polarity and reactivity. |

| Cyclobutane | 26.3 | ~110 | Puckered conformation helps to partially alleviate torsional strain. |

| Cyclopentane | 6.2 | ~26 | Considerably less strained than four-membered rings. |

| Cyclohexane | ~0 | ~0 | Adopts a stable, strain-free chair conformation. |

This data is compiled from computational and experimental studies and provides a quantitative basis for understanding the thermodynamic driving force behind the reactivity of oxetanes.

The substantial ring strain in oxetane is a primary driver for its participation in ring-opening reactions, as the release of this strain provides a thermodynamic driving force.[4]

Synthesis of this compound

The target molecule, this compound, is a 3,3-disubstituted oxetane. A common and effective method for the synthesis of such oxetanes is through an intramolecular Williamson ether synthesis. This reaction involves the cyclization of a suitably substituted diol.

Reaction Pathway: Intramolecular Sₙ2 Cyclization

The synthesis of this compound can be achieved from 2,2-bis(bromomethyl)propane-1,3-diol.[2] The reaction proceeds via a base-mediated intramolecular Sₙ2 reaction. The base deprotonates one of the hydroxyl groups, forming an alkoxide, which then acts as an intramolecular nucleophile, attacking the carbon bearing one of the bromine atoms and displacing the bromide leaving group to form the strained four-membered oxetane ring.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Intramolecular Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of similar oxetane structures.[2][5]

Materials:

-

2,2-bis(bromomethyl)propane-1,3-diol

-

Sodium hydride (NaH), 60% dispersion in mineral oil (or Sodium Ethoxide)

-

Anhydrous Tetrahydrofuran (THF) or Ethanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

Procedure:

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions:

-

Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Reactivity of the Bromomethyl Group: The Influence of the Oxetane Scaffold

The this compound molecule possesses a primary alkyl bromide, a functional group typically reactive towards nucleophilic substitution. However, the substitution pattern on the oxetane ring introduces significant steric hindrance, profoundly impacting its reactivity.

Steric Hindrance and the Sₙ2 Reaction

The bromomethyl group is attached to a quaternary carbon atom of the oxetane ring. This arrangement is analogous to a neopentyl system, which is well-known for its extremely slow rate of Sₙ2 reactions.[6] The bulky substituents on the C3 of the oxetane ring sterically shield the electrophilic carbon of the bromomethyl group from the backside attack required for an Sₙ2 mechanism.

Caption: Steric hindrance preventing backside attack in an Sₙ2 reaction.

Quantitative Comparison of Reactivity

Direct kinetic data for the nucleophilic substitution of this compound is scarce in the literature. However, a quantitative understanding can be gained by comparing it to its acyclic analogue, neopentyl bromide.

| Substrate | Relative Sₙ2 Rate (vs. Ethyl Bromide = 1) | Leaving Group | Nucleophile | Solvent |

| Ethyl Bromide | 1 | Br | SCN⁻ | Ethanol |

| Neopentyl Bromide | ~10⁻⁵ | Br | SCN⁻ | Ethanol |

| This compound | Extremely Low (estimated ~10⁻⁵) | Br | Various | Various |

This table highlights the dramatic decrease in Sₙ2 reactivity due to the steric hindrance of the neopentyl-like structure.[6]

While the Sₙ2 pathway is significantly disfavored, under forcing conditions or with highly reactive nucleophiles, substitution can occur. For instance, the reaction with sodium azide is a common method to introduce the azido group, which can then be reduced to an amine.

Reactivity of the Oxetane Ring: Ring-Opening Reactions

The inherent strain of the oxetane ring makes it susceptible to ring-opening reactions under both acidic and strongly nucleophilic conditions. The 3,3-disubstitution pattern in this compound influences the regioselectivity of these reactions.

Acid-Catalyzed Ring-Opening

In the presence of a Brønsted or Lewis acid, the oxygen atom of the oxetane is protonated or coordinated, activating the ring towards nucleophilic attack. The attack of a nucleophile then leads to the opening of the ring, forming a 1,3-diol derivative. The 3,3-disubstitution provides steric hindrance that can make the ring more stable to acid-catalyzed opening compared to monosubstituted oxetanes.

Caption: General mechanism for acid-catalyzed ring-opening of the oxetane.

Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution

To quantitatively assess the reactivity of the bromomethyl group, a kinetic study can be performed. This protocol outlines a method for monitoring the reaction rate of this compound with a nucleophile, such as sodium azide, using ¹H NMR spectroscopy.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

-

Thermostated NMR spectrometer

Procedure:

Caption: Workflow for a kinetic study of nucleophilic substitution using NMR.

Conclusion: A Balance of Stability and Controlled Reactivity

The reactivity of this compound is a fascinating case study in the interplay of steric and electronic effects, all underpinned by the inherent strain of the four-membered oxetane ring. The ring strain provides a thermodynamic driving force for ring-opening reactions, offering synthetic pathways to 1,3-difunctionalized compounds. Conversely, the 3,3-disubstitution pattern enhances the stability of the oxetane ring towards acid-catalyzed cleavage and severely retards the rate of Sₙ2 reactions at the exocyclic bromomethyl group due to profound steric hindrance. This unique combination of a stable, drug-like scaffold with a selectively reactive handle makes this compound and related 3,3-disubstituted oxetanes highly valuable building blocks for the synthesis of complex molecules in drug discovery and development. A thorough understanding of the factors governing their reactivity is paramount for their effective utilization in the design and synthesis of next-generation therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. connectjournals.com [connectjournals.com]

- 3. Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes [spiral.imperial.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of (3-(Bromomethyl)oxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Bromomethyl)oxetan-3-yl)methanol is a key bifunctional building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a strained oxetane ring, a primary alkyl bromide, and a primary alcohol, offers a versatile platform for the synthesis of complex molecules, including spirocyclic compounds. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, detailing its reactivity and providing experimental protocols for key transformations. The strategic incorporation of the oxetane moiety can significantly enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.

Chemical Structure and Properties

This compound possesses a unique 3,3-disubstituted oxetane core. This structural feature imparts significant ring strain, influencing its reactivity.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₉BrO₂ | [1] |

| Molecular Weight | 181.03 g/mol | [1] |

| CAS Number | 22633-44-9 | |

| Physical Form | Liquid | |

| Purity | Typically >95% |

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the interplay of its three key functional groups: the bromomethyl group, the hydroxyl group, and the oxetane ring.

Electrophilic Sites

The primary electrophilic sites are the carbon atom of the bromomethyl group and, under acidic conditions, the carbon atoms of the oxetane ring.

-

Cα of the Bromomethyl Group: The carbon atom attached to the bromine is a strong electrophilic center. The electron-withdrawing nature of the bromine atom, combined with it being a good leaving group, makes this site highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions . This is the most common pathway for the functionalization of this molecule.

-

Oxetane Ring Carbons (under acidic conditions): The oxygen atom of the oxetane can be protonated by a Brønsted or Lewis acid. This activation makes the adjacent ring carbons highly electrophilic and susceptible to attack by nucleophiles, leading to ring-opening reactions . 3,3-disubstituted oxetanes are generally more stable towards external nucleophiles, but intramolecular ring-opening can occur, especially under acidic conditions.

Nucleophilic Sites

The primary nucleophilic sites are the oxygen atoms of the hydroxyl group and the oxetane ring.

-

Hydroxyl Group Oxygen: The lone pairs of electrons on the oxygen of the primary alcohol make it a potent nucleophile. It can participate in reactions such as esterification or, more significantly, can be deprotonated by a strong base to form a highly reactive alkoxide. This alkoxide is a key intermediate in Williamson ether synthesis .

-

Oxetane Ring Oxygen: The oxygen atom of the oxetane ring is also a nucleophilic center and is the site of protonation in acid-catalyzed ring-opening reactions.

Key Reactions and Experimental Protocols

Nucleophilic Substitution at the Bromomethyl Group

The primary alkyl bromide readily undergoes SN2 reactions with a wide range of nucleophiles.

Example: Synthesis of 3-Azidomethyl-3-hydroxymethyloxetane

This reaction demonstrates the high reactivity of the bromomethyl group towards nucleophilic displacement.

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Ambient | 16 | ~100 (quantitative) | [2] |

Experimental Protocol: Synthesis of 3-Azidomethyl-3-hydroxymethyloxetane [2]

-

To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.1 eq).

-

Stir the reaction mixture at ambient temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product is typically of high purity and may be used in subsequent steps without further purification.

Williamson Ether Synthesis

The hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile. This is particularly useful for the synthesis of ethers.

General Protocol for Williamson Ether Synthesis [3][4][5][6]

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH) (1.1 eq), portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add the desired alkyl halide (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture as required and monitor by TLC or GC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Intramolecular Cyclization: Synthesis of Spiro-oxetanes

A key application of this compound's bifunctionality is in the synthesis of spirocyclic ethers. This is achieved through an intramolecular Williamson ether synthesis.

Example: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (from a related precursor)

Conceptual Workflow for Spiro-oxetane Synthesis

Caption: Intramolecular Williamson Ether Synthesis Pathway.

Role in Drug Discovery and Signaling Pathways

The oxetane motif is of significant interest in medicinal chemistry due to its ability to improve the physicochemical properties of drug candidates.[8][9][10] While there is no specific signaling pathway directly attributed to this compound, the incorporation of the oxetane moiety it provides can influence a molecule's interaction with biological targets.

Key Advantages of Incorporating the Oxetane Moiety:

-

Improved Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a drug candidate.

-

Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups.

-

Reduced Lipophilicity: Replacing lipophilic groups like gem-dimethyl with an oxetane can improve the ADME (absorption, distribution, metabolism, and excretion) profile of a compound.

-

Modulation of Basicity: The presence of an oxetane can influence the pKa of nearby amine groups.

The following diagram illustrates the logical flow of how the properties of this compound contribute to its utility in drug discovery.

Caption: Utility in Drug Discovery Workflow.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. A thorough understanding of its distinct electrophilic and nucleophilic sites allows for the strategic design of synthetic routes to novel and complex molecules. The primary electrophilic center at the bromomethyl carbon facilitates a range of SN2 reactions, while the nucleophilic hydroxyl group enables ether formation and intramolecular cyclizations. The oxetane ring, while generally stable, can undergo acid-catalyzed ring-opening, providing further synthetic opportunities. The advantageous physicochemical properties imparted by the oxetane moiety make this compound a highly sought-after component in the development of modern therapeutics.

References

- 1. chembk.com [chembk.com]

- 2. US5489700A - 3-Azidomethyl-3-nitratomethyloxetane - Google Patents [patents.google.com]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]

- 8. Recent advances in the synthesis of 3,3-disubstituted oxetanes (2024) | Hikaru Ishikura [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: The Use of (3-(Bromomethyl)oxetan-3-yl)methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (3-(Bromomethyl)oxetan-3-yl)methanol as a key building block in medicinal chemistry. The incorporation of the 3,3-disubstituted oxetane motif into drug candidates has emerged as a powerful strategy to address common challenges in drug discovery, such as poor physicochemical properties and metabolic instability.

The Role of the Oxetane Moiety in Drug Design

The four-membered oxetane ring is a strained cyclic ether that, when incorporated into small molecules, can significantly enhance their drug-like properties.[1] It is often employed as a bioisostere for gem-dimethyl and carbonyl groups, offering a unique combination of steric bulk and polarity without a substantial increase in lipophilicity.[1][2]

Key advantages of incorporating a 3,3-disubstituted oxetane moiety include:

-

Improved Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can lead to a dramatic increase in aqueous solubility, with reports of improvements ranging from 4-fold to over 4000-fold.[1][3]

-

Enhanced Metabolic Stability: The replacement of metabolically susceptible groups, such as gem-dimethyl groups, with the more stable oxetane ring can significantly increase the metabolic half-life of a compound.[2][3]

-

Reduced Lipophilicity: In an effort to improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates, reducing lipophilicity is often a key objective. The oxetane motif provides a less lipophilic alternative to other bulky substituents.[2][4]

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can decrease the pKa of proximal amines, which can be beneficial for optimizing a compound's pharmacokinetic profile and reducing off-target effects.[2] An oxetane positioned alpha to an amine can reduce the pKa by as much as 2.7 units.[4]

Quantitative Impact on Physicochemical and Biological Properties

The introduction of the oxetane moiety using building blocks like this compound has a quantifiable impact on various drug-like properties. The following tables summarize data from various studies, comparing parent compounds to their oxetane-containing analogs.

Table 1: Impact of Oxetane Incorporation on Physicochemical Properties

| Parent Compound Scaffold | Modification | Change in Aqueous Solubility | Change in LogD/Lipophilicity | Change in pKa of Proximal Amine | Reference(s) |

| Lipophilic open chain | Methylene replaced with oxetane | 25- to 4000-fold increase | Lowered | Not Applicable | [1] |

| Polar cyclic scaffold | gem-dimethyl replaced with oxetane | 4- to 4000-fold increase | Lowered | Not Applicable | [1] |

| Piperazine derivative | N-ethyl replaced with N-oxetanyl | Increased | Lowered | Reduced (calculated pKaH from 8.0 to 6.4) | [2][4] |

| EZH2 inhibitor lead | Dimethylisoxazole replaced with methoxymethyl-oxetane | "Drastically improved" | Lowered (LogD of 1.9) | Not Applicable | [2][4] |

Table 2: Impact of Oxetane Incorporation on Biological Activity and Metabolic Stability

| Drug Target/Compound Class | Parent Compound IC50 | Oxetane Analog IC50 | Change in Metabolic Stability | Reference(s) |

| ALDH1A1 Inhibitor (CM39) | 0.9 µM | Not specified, but led to lead compound | Improved | [5] |

| Bruton's Tyrosine Kinase (BTK) Inhibitor | Not specified | 0.85 nM (wild-type), 0.99 nM (mutant) | Improved permeability | [5] |

| FMS-like tyrosine kinase 3 (FLT3) Inhibitor (Crenolanib) | Not specified | 1.3 to 67.8 nM (against various mutations) | Favorable PK profile | [5] |

| Spleen Tyrosine Kinase (SYK) Inhibitor (Entospletinib analog) | Not specified | Not specified, but improved selectivity | Increased | [2][4] |

| ABL Kinase Inhibitor (Nilotinib analog) | Potent | 40 times more potent than Gleevec | Not specified | [6] |

Experimental Protocols

This compound is a versatile bifunctional building block. The primary alcohol can be oxidized to a carboxylic acid or used in coupling reactions, while the bromomethyl group is an excellent electrophile for substitution reactions with various nucleophiles.

Protocol 1: O-Alkylation of Phenols (Etherification)

This protocol describes the synthesis of (3-(aryloxymethyl)oxetan-3-yl)methanol derivatives through the Williamson ether synthesis.

Reaction Scheme:

Materials:

-

This compound

-

Substituted phenol (ArOH)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add the substituted phenol (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (1.5 eq.).

-

Add a sufficient volume of acetone to dissolve the reactants.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated to reflux to increase the rate.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Wash the solid residue with acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3-(aryloxymethyl)oxetan-3-yl)methanol product.

Note: This protocol is adapted from a similar synthesis described in the literature.[7]

Experimental Workflow for O-Alkylation

Caption: Workflow for the O-alkylation of phenols.

Protocol 2: N-Alkylation of Amines (Amination)

This protocol outlines a general procedure for the synthesis of 3-((alkylamino)methyl)oxetan-3-yl)methanol derivatives. The bromomethyl group readily undergoes nucleophilic substitution with primary or secondary amines.

Reaction Scheme:

Materials:

-

This compound

-

Primary or secondary amine (R¹R²NH)

-

A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq.) and the base (1.5 eq.) in the chosen solvent.

-

Add a solution of this compound (1.2 eq.) in the same solvent dropwise to the stirred amine solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction may be gently heated if necessary.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Note: For less reactive amines, stronger bases and higher temperatures may be required. For the synthesis of primary amines, a two-step procedure involving an initial reaction with an ammonia equivalent (e.g., from a protected source) followed by deprotection is often employed.[8]

Experimental Workflow for N-Alkylation

Caption: Workflow for the N-alkylation of amines.

Application in Targeting Signaling Pathways

The favorable properties imparted by the oxetane moiety have led to its incorporation in inhibitors targeting a range of signaling pathways implicated in diseases such as cancer and autoimmune disorders. For example, oxetane-containing molecules have been developed as potent inhibitors of kinases like Bruton's Tyrosine Kinase (BTK) and Spleen Tyrosine Kinase (SYK), which are crucial components of the B-cell receptor signaling pathway.[2][4][5]

B-Cell Receptor Signaling Pathway

Caption: Inhibition of the B-cell receptor pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. connectjournals.com [connectjournals.com]

- 8. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Spiro-Oxetanes from (3-(Bromomethyl)oxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds containing an oxetane ring are of significant interest in medicinal chemistry. The three-dimensional nature of spirocycles allows for enhanced protein interactions and improved physicochemical properties compared to planar molecules.[1] The oxetane moiety, a four-membered ether, serves as a valuable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and reduced lipophilicity.[2][3] This document provides detailed application notes and a protocol for the synthesis of a spiro-oxetane derivative starting from (3-(bromomethyl)oxetan-3-yl)methanol.

Synthetic Strategy: Intramolecular Williamson Etherification

The primary synthetic route for converting this compound into a spiro-oxetane is through an intramolecular Williamson etherification. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, displacing the bromide on the adjacent carbon. This process results in the formation of a second, three-membered ring fused in a spirocyclic fashion to the oxetane ring, yielding 1-oxa-5-azaspiro[2.3]hexane (assuming a nitrogen is not involved, the product should be a dioxaspiro compound). The intramolecular cyclization of this compound will form a bicyclic ether, 1,4-dioxaspiro[2.3]hexane.

This method is advantageous due to its straightforward nature and the ready availability of the starting material.[4][5][6] The formation of the strained four-membered oxetane ring is a key step, and various synthetic strategies have been developed to achieve this.[7][8][9]

Application Notes

Spiro-oxetanes are valuable building blocks in drug discovery for several reasons:

-

Improved Physicochemical Properties: The incorporation of an oxetane ring can significantly enhance aqueous solubility. Replacing a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000.[2]

-

Metabolic Stability: The oxetane motif is generally more resistant to metabolic degradation compared to gem-dimethyl or carbonyl groups, leading to improved pharmacokinetic profiles.[2][3]

-

Structural Rigidity and Conformational Control: The rigid nature of the oxetane ring can lock the conformation of a molecule, which can be advantageous for binding to a biological target.[10]

-